molecular formula C12H16O4 B106710 Fepentolic acid CAS No. 17243-33-3

Fepentolic acid

Cat. No. B106710
CAS RN: 17243-33-3
M. Wt: 224.25 g/mol
InChI Key: SQHQDVNANXVULC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fepentolic acid is a naturally occurring compound that has been of great interest to researchers due to its potential therapeutic applications. It is a member of the benzofuran family of compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Scientific Research Applications

Fepentolic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, fepentolic acid has been shown to have anti-cancer properties, making it a potential treatment for various types of cancer. Furthermore, fepentolic acid has been found to have anti-viral properties, which could make it a useful treatment for viral infections such as influenza and HIV.

Mechanism Of Action

The mechanism of action of fepentolic acid is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer. Specifically, fepentolic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, fepentolic acid has been found to inhibit the activity of certain protein kinases involved in cancer cell proliferation.

Biochemical And Physiological Effects

Fepentolic acid has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which contribute to the development of inflammatory diseases. Additionally, fepentolic acid has been found to induce apoptosis (programmed cell death) in cancer cells, leading to their death. Furthermore, fepentolic acid has been found to inhibit viral replication, making it a potential treatment for viral infections.

Advantages And Limitations For Lab Experiments

Fepentolic acid has several advantages for lab experiments. First, it is a naturally occurring compound, which makes it more biologically relevant than synthetic compounds. Additionally, it has been found to exhibit a range of biological activities, making it a useful tool for studying various disease processes. However, there are also limitations to using fepentolic acid in lab experiments. For example, its low solubility in water can make it difficult to work with, and its moderate yield in the synthesis process can make it expensive to produce.

Future Directions

There are several future directions for research on fepentolic acid. One area of interest is the development of more efficient synthetic methods to increase the yield and reduce the cost of production. Additionally, further studies are needed to fully understand the mechanism of action of fepentolic acid and its potential therapeutic applications. Furthermore, research is needed to investigate the safety and toxicity of fepentolic acid in vivo, as well as its potential interactions with other drugs. Finally, there is a need for clinical trials to evaluate the efficacy of fepentolic acid as a treatment for various diseases.

Synthesis Methods

Fepentolic acid can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the preparation of the key intermediate, 2-(2-hydroxyphenyl)benzofuran, which is then subjected to a series of reactions to yield fepentolic acid. The overall yield of this process is moderate, but improvements in the synthetic methodology have led to increased yields and efficiency.

properties

CAS RN

17243-33-3

Product Name

Fepentolic acid

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

4-hydroxy-3-(1-hydroxypentyl)benzoic acid

InChI

InChI=1S/C12H16O4/c1-2-3-4-10(13)9-7-8(12(15)16)5-6-11(9)14/h5-7,10,13-14H,2-4H2,1H3,(H,15,16)

InChI Key

SQHQDVNANXVULC-UHFFFAOYSA-N

SMILES

CCCCC(C1=C(C=CC(=C1)C(=O)O)O)O

Canonical SMILES

CCCCC(C1=C(C=CC(=C1)C(=O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.